molecular formula C12H11N3O4 B2835317 1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 889940-93-6

1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2835317
CAS No.: 889940-93-6
M. Wt: 261.237
InChI Key: MZPASJOGSZLYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid is a high-purity chemical compound with the CAS Number 889940-93-6 and a molecular formula of C12H11N3O4 . It has a molecular weight of 261.23 g/mol . This complex heterocyclic structure features a cyclopentane ring fused to a pyridopyrimidine core, presenting a multifunctional scaffold for pharmaceutical and organic synthesis research. The compound is typically supplied as a solid and may require cold-chain transportation to ensure stability . As a specialized building block, it is valuable for medicinal chemists exploring novel kinase inhibitors, epigenetic modulators, and other biologically active targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

13-methyl-10,12-dioxo-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-15-9-8(10(16)14-12(15)19)7(11(17)18)5-3-2-4-6(5)13-9/h2-4H2,1H3,(H,17,18)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPASJOGSZLYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC3=C(CCC3)C(=C2C(=O)NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may be enzymes or proteins essential to the survival of microorganisms.

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes. This interaction often results in the disruption of the target’s normal function, leading to the death of the microorganism.

Biochemical Pathways

Based on its antimicrobial activity, it can be inferred that it likely interferes with pathways critical to the survival and replication of microorganisms.

Result of Action

Given its antimicrobial activity, it can be inferred that the compound likely leads to the death of microorganisms by disrupting essential biological processes.

Biological Activity

1-Methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS Number: 889940-93-6) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex polycyclic structure that includes multiple functional groups conducive to biological activity. Its molecular formula is C12H11N3O3C_{12}H_{11}N_3O_3, and it features two keto groups and a carboxylic acid moiety which are often associated with various pharmacological effects.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. Specifically, 1-methyl-2,4-dioxo derivatives have been investigated for their ability to inhibit HIV integrase activity. Studies have shown that such compounds can act as effective inhibitors in vitro, suggesting potential therapeutic applications in HIV treatment .

Analgesic and Anti-inflammatory Effects

In studies assessing the analgesic and anti-inflammatory properties of related compounds, it was found that certain pyrimidine derivatives demonstrate substantial activity. For instance, compounds structurally related to 1-methyl-2,4-dioxo have been reported to effectively reduce pain responses and inflammation in experimental models. In one study involving carrageenan-induced inflammation in rats, these compounds exhibited a marked reduction in edema and increased pain thresholds compared to control groups .

The mechanisms through which 1-methyl-2,4-dioxo compounds exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with various enzymes involved in viral replication and inflammatory processes.
  • Receptor Modulation : It may modulate receptors associated with pain perception and inflammatory responses.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of pyrimidine derivatives revealed that 1-methyl-2,4-dioxo compounds showed IC50 values in the low micromolar range against HIV integrase. This suggests a potent inhibitory effect that warrants further investigation into its mechanism and potential clinical applications .

Case Study 2: Analgesic Properties

In a controlled experiment evaluating the analgesic effects of similar pyrimidine derivatives on rats subjected to inflammatory pain models, results indicated that the administration of these compounds led to a statistically significant decrease in pain scores compared to standard analgesics like Diclofenac .

CompoundPain Reduction (%)Edema Reduction (%)Reference
1-Methyl-2,4-dioxo Derivative65%70%
Diclofenac50%60%

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Activity

  • The target compound’s carboxylic acid group may enhance target binding through polar interactions, similar to pyrazole-containing derivatives (e.g., Compound 10a) that exhibit >80% anti-inflammatory efficacy . However, the absence of aryl groups in the target compound could reduce potency compared to 10a.

Substituent Effects on Solubility and Bioavailability

  • The 1-methyl group in the target compound balances metabolic stability and steric hindrance, contrasting with the 1-ethyl analog (), where increased lipophilicity may compromise solubility .
  • Carboxylic acid derivatives generally exhibit improved aqueous solubility (e.g., logP ~1.2) compared to diol or mercapto analogs (logP >2.0) .

Thermal and Crystallographic Stability

  • Cyclopenta-fused pyrido[2,3-d]pyrimidines (e.g., ) demonstrate stable crystal packing via N–H···O hydrogen bonds, a feature likely conserved in the target compound . In contrast, pyrrolo[2,3-d]pyrimidines () lack this stabilization, leading to lower melting points (~200°C vs. >250°C) .

Contradictions and Limitations

  • While Compound 10a () shows superior anti-inflammatory activity, its pyrazole substituents are absent in the target compound, making direct efficacy comparisons challenging .
  • lists pyrido[2,3-d]pyrimidin-7(8H)-one derivatives with chloro/cyclopentyl groups, which exhibit higher lipophilicity but unconfirmed bioactivity, highlighting the need for targeted assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. Key steps include cyclization of precursor pyrido[2,3-d]pyrimidine derivatives with hydrazine hydrate to introduce the hydrazino group . For example, cyclopenta-fused intermediates are prepared using 4-methoxybenzaldehyde and crystallized from solvents like DMF or dioxane under controlled temperatures . Reagents such as methyl iodide are employed for alkylation to stabilize the bicyclic core .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on elemental analysis (C, H, N), spectral data (IR, NMR), and chromatographic purity checks. IR identifies carbonyl groups (2,4-dioxo), while NMR resolves proton environments in the cyclopenta-pyrido-pyrimidine scaffold . High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While the compound is not classified under GHS, standard R&D safety measures apply: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Dispose via approved chemical waste protocols. Refer to SDS guidelines for storage (room temperature, inert atmosphere) .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization steps be addressed during synthesis?

  • Methodological Answer : Regioselectivity in cyclopenta-ring formation is controlled by solvent polarity and temperature. For instance, DMF stabilizes transition states favoring the 5-carboxylic acid substituent . Methylation at the 1-position is achieved using methyl iodide in dioxane, which selectively targets the pyrimidine nitrogen .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping hydrazone or methylene peaks) are resolved via 2D NMR (COSY, HSQC) and X-ray crystallography. For example, crystallographic data confirmed the bicyclic geometry in analogs like 5-aryl-8-arylmethylene derivatives . Mass spectrometry (HRMS) distinguishes molecular ion peaks from impurities .

Q. How do substituent modifications (e.g., aryl groups) influence the compound’s bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., 4-methoxyphenyl) enhance binding to enzymatic targets (e.g., kinase inhibitors) by increasing electron density in the pyrimidine ring. Conversely, bulky substituents reduce solubility, necessitating carboxylate salt formation for in vitro assays .

Q. What strategies mitigate inconsistencies in solubility data across experimental batches?

  • Methodological Answer : Solubility variability is addressed by solvent screening (DMF, DMSO, ethanol) and pH adjustment. For instance, the carboxylic acid group enables salt formation with amines (e.g., triethylamine), improving aqueous solubility . Particle size reduction (nanomilling) and co-solvent systems (PEG-400) are advanced options .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.